molecular formula C9H16O3 B1312250 7-Methyl-6-oxooctanoic acid CAS No. 59210-01-4

7-Methyl-6-oxooctanoic acid

Cat. No. B1312250
CAS RN: 59210-01-4
M. Wt: 172.22 g/mol
InChI Key: OCTWQXZMIOXBML-UHFFFAOYSA-N
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Description

7-Methyl-6-oxooctanoic acid is a chemical compound with the CAS Number: 59210-01-4 . It has a molecular weight of 172.22 and its molecular formula is C9H16O3 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 7-Methyl-6-oxooctanoic acid is 1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has demonstrated the utility of 7-Methyl-6-oxooctanoic acid and its derivatives in nucleophilic acylation reactions, providing pathways for the synthesis of complex organic compounds. For instance, the acylation with disodium tetracarbonylferrate highlights a method for producing methyl 7-oxoheptanoate and methyl 7-oxooctanoate, showcasing the compound's role in esterification and reduction processes (R. Finke & T. N. Sorrell, 2003). Additionally, the synthesis of a multifunctional pheromone for the honeybee Apis mellifera via condensation of 7-oxooctanal with malonic acid demonstrates the compound's versatility in producing biologically relevant molecules (G. Ishmuratov et al., 2004).

Radiotracer Development

The compound's application extends to the medical field, where derivatives of 7-Methyl-6-oxooctanoic acid have been explored for their potential in imaging and diagnostic procedures. The synthesis and evaluation of 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid as a novel radiotracer underscore its utility in studying medium chain fatty acid metabolism in the liver, offering insights into metabolic disorders and liver function (B. Lee et al., 2004).

Synthesis of Macrolides and Lactones

7-Methyl-6-oxooctanoic acid is a key intermediate in the synthesis of various macrolides and lactones, which have applications ranging from pharmaceuticals to flavoring agents. The synthesis of macrolides containing an azine or hydrazide fragment via successive Tishchenko disproportionation and [1 + 1]-condensation demonstrates the creation of complex molecules with potential biological activity (G. Ishmuratov et al., 2011). Additionally, the preparation of whisky lactone from 3-methyl-4-oxooctanoic acid through a series of reactions including free radical addition, reduction, and intramolecular dehydration highlights the compound's significance in flavor chemistry (Zhang Junsong, 2012).

Safety And Hazards

The safety information for 7-Methyl-6-oxooctanoic acid indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), and others .

properties

IUPAC Name

7-methyl-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTWQXZMIOXBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415618
Record name 7-methyl-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-6-oxooctanoic acid

CAS RN

59210-01-4
Record name 7-methyl-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Jigami, T Omori, Y Minoda - Agricultural and Biological …, 1979 - Taylor & Francis
… the microbial degradation of aromatic hydrocarbons have suggested that a new reductive step to form reduced ring fission products, such as (+)-2-hydroxy-7-methyl-6-oxooctanoic acid (…
Number of citations: 4 www.tandfonline.com
Y Jigami, T Omori, Y Minoda - Agricultural and Biological …, 1975 - Taylor & Francis
… Oxidation products from isopropyl benzene were determined to be 3-isopropylcatechol and (+ )-2-hYdroxY-7-methyl-6-oxooctanoic acid. Isobutylbenzene was also oxidized to 3…
Number of citations: 29 www.tandfonline.com
DR Boyd, ND Sharma, PJ Stevenson, M Blain… - Organic & …, 2011 - pubs.rsc.org
cis-Dihydroxylation of meta-substituted phenol (m-phenol) substrates, to yield the corresponding cyclohexenonecis-diol metabolites, was catalysed by arene dioxygenases present in …
Number of citations: 25 pubs.rsc.org
BM Ellis - 2021 - search.proquest.com
Natural product discovery and synthetic biology workflows use natural constructs such as bacteria for the production and discovery of chemical commodities. Natural product discovery …
Number of citations: 2 search.proquest.com

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